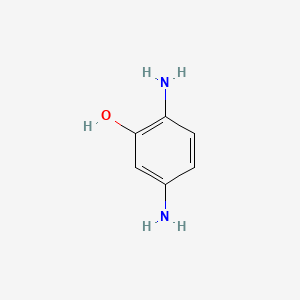

2,5-Diaminophenol

Vue d'ensemble

Description

2,5-Diaminophenol: is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups (-NH2) at the 2 and 5 positions on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrophenol using hydrogen in the presence of a catalyst. The reaction typically occurs in an aqueous medium at elevated temperatures and pressures. The catalyst often used is palladium on carbon (Pd/C), and the reaction conditions include temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

2,5-Diaminophenol undergoes electrochemical and chemical oxidation, forming distinct intermediates and products depending on the reaction environment:

Electrochemical Oxidation Mechanism

In acidic media, cyclic voltammetry studies reveal a two-step oxidation process:

-

Initial oxidation at lower potentials generates 2-hydroxy-p-benzoquinonediimine via two-electron transfer.

-

Hydrolysis of this diimine intermediate produces 2-hydroxy-p-benzoquinone (a stable quinone derivative) .

This pathway mirrors the oxidation behavior of p-phenylenediamine but distinct from other diaminophenol isomers (e.g., 2,3- and 2,4-diaminophenols) .

Table 1: Oxidation Products of Diaminophenol Isomers

Influence of Substituents on Oxidation Potential

The hydroxyl group at position 2 acts as an electron donor, lowering the oxidation potential compared to analogs with electron-withdrawing groups (e.g., -NO₂ or -SO₃H) . For example:

-

This compound : Oxidation initiates at 0.24 V (vs. Ag/AgCl, pH 7) .

-

2-Nitro-p-phenylenediamine : Oxidation requires 0.71 V under identical conditions .

Reduction Reactions

Reductive pathways typically involve catalytic hydrogenation:

-

Nitro Group Reduction : In industrial synthesis, this compound is produced by reducing 2,5-dinitrophenol using hydrogen gas (H₂) over palladium/carbon (Pd/C) catalysts at 50–150°C and 1–60 atm.

-

Selective Reduction : Controlled conditions allow selective reduction of specific functional groups while preserving others, enabling tailored synthesis of derivatives.

Substitution Reactions

The amino groups participate in electrophilic substitution reactions:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) to form mono- or di-halogenated derivatives.

-

Acylation : Acetylated at amino groups using acetic anhydride, yielding N-acetylated products.

-

Diazotization : Forms diazonium salts under acidic conditions (e.g., with NaNO₂/HCl), which couple with aromatic amines or phenols to generate azo dyes.

Comparative Reactivity with Structural Analogs

The para positioning of amino groups in this compound enables unique reactivity:

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

2,5-DAP serves as a crucial intermediate in the synthesis of various chemical compounds. It is particularly valuable in the production of dyes and pigments due to its ability to undergo electrophilic substitution reactions. The positioning of the amino groups at the 2 and 5 positions on the benzene ring enhances its reactivity compared to other diaminophenol isomers.

Table 1: Comparison of Diaminophenols in Synthesis

| Compound | Position of Amino Groups | Key Applications |

|---|---|---|

| 2,5-Diaminophenol | 2 and 5 | Dyes, pigments, pharmaceuticals |

| 2,4-Diaminophenol | 2 and 4 | Hair dyes, photographic developers |

| 2,3-Diaminophenol | 2 and 3 | Electrosynthesis, polymerization |

Biological Research

Enzyme Mechanisms and Assays

In biological research, 2,5-DAP is employed to study enzyme mechanisms. Its ability to participate in redox reactions makes it a suitable substrate for biochemical assays. For example, it has been used to investigate oxidative stress pathways and enzyme-catalyzed reactions in various biological systems .

Case Study: Electrochemical Behavior

A study utilizing cyclic voltammetry demonstrated the electrochemical oxidation of 2,5-DAP. The results indicated that upon oxidation, it forms products such as 2-hydroxy-p-benzoquinoneidiimine. This behavior is significant for understanding redox processes in biological contexts .

Medicinal Applications

Therapeutic Properties

Derivatives of 2,5-DAP are being explored for their potential therapeutic properties. Research has indicated that these compounds may exhibit antimicrobial, anticancer, and antioxidant activities. For instance, derivatives have shown promise in inhibiting cancer cell proliferation and reducing oxidative stress in cellular models .

Table 2: Potential Therapeutic Activities of 2,5-DAP Derivatives

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Reduced proliferation of cancer cells |

| Antioxidant | Scavenging free radicals |

Industrial Applications

Hair Dyes and Photographic Developers

Industrially, 2,5-DAP is widely used in the formulation of hair dyes and photographic developers. Its ability to form stable colorants through oxidation processes makes it a key ingredient in these products. However, safety assessments have raised concerns regarding potential mutagenicity associated with some formulations containing this compound .

Table 3: Industrial Uses of 2,5-DAP

| Industry | Application |

|---|---|

| Cosmetics | Hair dye formulations |

| Photography | Color developers |

| Textile | Dye manufacturing |

Mécanisme D'action

The mechanism of action of 2,5-diaminophenol involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it interacts with enzymes and other proteins, influencing their activity through redox modulation. The molecular targets and pathways involved include oxidative stress pathways and enzyme-catalyzed reactions .

Comparaison Avec Des Composés Similaires

- 2,4-Diaminophenol

- 2,3-Diaminophenol

- 4-Aminophenol

- 2-Aminophenol

Comparison: 2,5-Diaminophenol is unique among its analogs due to the specific positioning of the amino groups, which influences its chemical reactivity and physical properties. For instance, 2,4-diaminophenol and 2,3-diaminophenol have different oxidation mechanisms and produce distinct products upon oxidation . The presence of amino groups at the 2 and 5 positions in this compound allows for unique interactions in substitution reactions, making it a valuable compound in synthetic chemistry .

Activité Biologique

2,5-Diaminophenol (DAP) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is an aromatic amine that can undergo various redox reactions, making it a versatile reagent in biochemical assays. Its ability to donate and accept electrons allows it to interact with enzymes and proteins, influencing their activity through redox modulation. The compound's molecular targets include oxidative stress pathways and enzyme-catalyzed reactions, which are critical in many biological processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi.

- Antioxidant Properties : Due to its redox capabilities, this compound acts as an antioxidant. It scavenges free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Case Studies

- Antifungal Activity : A study focused on the antifungal activity of this compound derivatives revealed that certain compounds demonstrated significant inhibitory effects against fungal strains with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating fungal infections .

- Enzyme Inhibition : In vitro studies have shown that this compound effectively inhibits DHFR in both human and bacterial models. The selectivity of these compounds over human DHFR provides a pathway for developing targeted antifungal therapies .

- Oxidative Stress Modulation : Research indicates that this compound can modulate oxidative stress responses in cells. By reducing reactive oxygen species (ROS) levels, it may protect against conditions associated with oxidative damage .

Comparative Analysis with Analogous Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 2,4-Diaminophenol | High | Moderate | Yes |

| 4-Aminophenol | Low | High | No |

| 2-Aminophenol | Moderate | Moderate | Yes |

This table illustrates the comparative biological activities of this compound with its analogs. Notably, while 2,4-diaminophenol exhibits high antimicrobial activity, this compound stands out for its antioxidant capacity and enzyme inhibition potential.

Propriétés

IUPAC Name |

2,5-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUEDXXCQDNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388499 | |

| Record name | 2,5-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-25-9 | |

| Record name | 2,5-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.